molecular formula C21H18F2N2O B11075354 1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Cat. No.: B11075354
M. Wt: 352.4 g/mol
InChI Key: VPTBYWWASCYXHH-UHFFFAOYSA-N
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Description

3-(4-Fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring fused with a cycloheptane ring, and it is substituted with fluorine atoms on both the aniline and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization: The cycloheptane ring is formed through intramolecular cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Substitution with Fluorine:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-Fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural properties and biological activity.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of 3-(4-fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This leads to modulation of biological pathways and exertion of its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloroanilino)-1-(4-chlorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one
  • 3-(4-Bromoanilino)-1-(4-bromophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one

Uniqueness

The presence of fluorine atoms in 3-(4-fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2(1H)-one distinguishes it from its chloro and bromo analogs. Fluorine atoms enhance the compound’s lipophilicity, metabolic stability, and binding affinity, making it a more potent and selective agent in various applications.

Properties

Molecular Formula

C21H18F2N2O

Molecular Weight

352.4 g/mol

IUPAC Name

3-(4-fluoroanilino)-1-(4-fluorophenyl)-4,5,6,7-tetrahydrocyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C21H18F2N2O/c22-14-6-10-16(11-7-14)24-20-18-4-2-1-3-5-19(18)25(21(20)26)17-12-8-15(23)9-13-17/h5-13,24H,1-4H2

InChI Key

VPTBYWWASCYXHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=O)N(C2=CC1)C3=CC=C(C=C3)F)NC4=CC=C(C=C4)F

Origin of Product

United States

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